Bis(2-aminoethyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-aminoethyl)borate is an organic compound with the chemical formula C4H13BN2O3. It is obtained by the reaction of diethanolamine and boric acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of bis(2-aminoethyl)borate typically involves the reaction of diethanolamine with boric acid. The general method includes dissolving diethanolamine and boric acid in a suitable solvent and reacting them at an appropriate temperature and reaction time to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Bis(2-aminoethyl)borate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of borate esters, while reduction can yield amine derivatives.
Scientific Research Applications
Bis(2-aminoethyl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including Suzuki–Miyaura coupling.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential in medical applications, such as drug delivery systems and diagnostic tools.
Industry: It is used as an additive in lubricants to improve their tribological properties.
Mechanism of Action
The mechanism by which bis(2-aminoethyl)borate exerts its effects involves its interaction with molecular targets and pathways. The compound can form stable complexes with various molecules, influencing their reactivity and stability. This property is particularly useful in catalysis and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethoxydiphenyl borate: Known for its use as an inhibitor of inositol trisphosphate receptors and its role in calcium signaling.
Bortezomib: A boron-based compound used as an anticancer drug.
Uniqueness
Bis(2-aminoethyl)borate stands out due to its unique combination of properties, including its ability to form stable complexes and its versatility in various chemical reactions. Its applications in different fields further highlight its significance.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable reagent in scientific research and industrial processes.
Properties
CAS No. |
22232-01-5 |
---|---|
Molecular Formula |
C4H13BN2O3 |
Molecular Weight |
147.97 g/mol |
IUPAC Name |
bis(2-aminoethoxy)borinic acid |
InChI |
InChI=1S/C4H13BN2O3/c6-1-3-9-5(8)10-4-2-7/h8H,1-4,6-7H2 |
InChI Key |
UKSJHEHERZWQRA-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(OCCN)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.